molecular formula C16H15N3O3S B12844107 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid

3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid

Cat. No.: B12844107
M. Wt: 329.4 g/mol
InChI Key: MITBUCNBXRWCJF-UHFFFAOYSA-N
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Description

3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid is an organic compound that features a quinoline core with a dicyanomethylene group and a sulfonic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with a dicyanomethylene group. The final step involves the introduction of the sulfonic acid group through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures efficient production. The purification steps often include crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the dicyanomethylene group to other functional groups.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various derivatives of the dicyanomethylene group.

Scientific Research Applications

3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dicyanomethylene group can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Propylthio)propane-1-sulfonic acid: Similar in having a sulfonic acid group but differs in the rest of the structure.

    3-(Trihydroxysilyl)propane-1-sulfonic acid: Another compound with a sulfonic acid group but with different functional groups attached.

Uniqueness

3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid is unique due to the presence of the dicyanomethylene group attached to the quinoline core, which imparts distinct electronic properties and reactivity compared to other sulfonic acid derivatives.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-[4-(dicyanomethylidene)-2-methylquinolin-1-yl]propane-1-sulfonic acid

InChI

InChI=1S/C16H15N3O3S/c1-12-9-15(13(10-17)11-18)14-5-2-3-6-16(14)19(12)7-4-8-23(20,21)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21,22)

InChI Key

MITBUCNBXRWCJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1CCCS(=O)(=O)O

Origin of Product

United States

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